TAK-960 hydrochloride

Overview

Description

TAK 960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. TAK 960 hydrochloride has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer cell xenografts .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TAK 960 hydrochloride involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: : Industrial production of TAK 960 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : TAK 960 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and methoxy groups on the benzamide moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve organic solvents and mild temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of hydroxylated products .

Scientific Research Applications

Chemistry: : TAK 960 hydrochloride is used as a research tool to study the role of polo-like kinase 1 in cell cycle regulation and mitosis. It helps in understanding the molecular mechanisms underlying cell division and the development of cancer .

Biology: : In biological research, TAK 960 hydrochloride is used to investigate the effects of polo-like kinase 1 inhibition on various cellular processes, including cell proliferation, apoptosis, and DNA damage response .

Medicine: : TAK 960 hydrochloride has shown promising preclinical antitumor activity in multiple cancer models. It is being studied for its potential use in cancer therapy, either as a single agent or in combination with other chemotherapeutic agents .

Industry: : In the pharmaceutical industry, TAK 960 hydrochloride is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective polo-like kinase 1 inhibitors .

Mechanism of Action

TAK 960 hydrochloride exerts its effects by inhibiting the activity of polo-like kinase 1. Polo-like kinase 1 is a key regulator of mitosis, and its inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, resulting in cell cycle arrest and apoptosis. TAK 960 hydrochloride binds to the ATP-binding site of polo-like kinase 1, preventing its activation and subsequent phosphorylation of downstream targets such as cyclin B1 and Cdc25c .

Comparison with Similar Compounds

Similar Compounds

BI 2536: Another potent and selective inhibitor of polo-like kinase 1.

Volasertib: A polo-like kinase 1 inhibitor with a broader spectrum of activity against other polo-like kinase isoforms.

GSK461364: A selective polo-like kinase 1 inhibitor with a different chemical structure

Uniqueness of TAK 960 Hydrochloride: : TAK 960 hydrochloride is unique due to its high selectivity for polo-like kinase 1 over other kinases, its oral bioavailability, and its broad-spectrum preclinical antitumor activity. It has shown efficacy in multiple cancer cell lines and tumor xenograft models, making it a promising candidate for further development in cancer therapy .

Biological Activity

TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to inhibit tumor growth across various cancer cell lines and models.

TAK-960 exerts its biological effects primarily by inhibiting PLK1, which is essential for proper cell cycle progression. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase.

- Apoptosis : Induction of programmed cell death in cancer cells.

- Aberrant Mitosis : Characteristic monopolar spindle morphology and increased phosphorylation of histone H3 (pHH3) in treated cells.

Biological Activity Data

The biological activity of TAK-960 has been extensively characterized through various studies. Below is a summary of key findings:

| Parameter | Value |

|---|---|

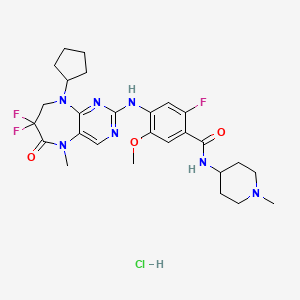

| Chemical Name | 4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride |

| CAS Number | 2108449-45-0 |

| IC50 for PLK1 | 0.8 nM |

| IC50 for PLK2 | 16.9 nM |

| IC50 for PLK3 | 50.2 nM |

| Selectivity Ratio (PLK1/FAK) | >20-fold |

| Oral Bioavailability | Yes |

In Vitro Studies

TAK-960 has demonstrated significant efficacy against a variety of cancer cell lines. Notably, it has shown:

- Proliferation Inhibition : The compound inhibited the proliferation of multiple cancer cell lines with IC50 values ranging from 0.001 to >0.75 μmol/L.

- Cell Cycle Analysis : Treatment with TAK-960 resulted in G2/M phase arrest and polyploidy, indicating effective disruption of the mitotic process.

In a study involving colorectal cancer (CRC) models, TAK-960 was tested on 55 cell lines and 18 patient-derived xenografts (PDX). The results indicated:

- Variable anti-proliferative responses with sustained effects post-treatment.

- Six out of eighteen PDX models showed significant response to single-agent TAK-960 therapy.

In Vivo Studies

In animal models, TAK-960 has been shown to significantly inhibit tumor growth:

- Xenograft Models : Oral administration led to a dose-dependent increase in pHH3 levels and substantial tumor growth inhibition in models resistant to conventional therapies like adriamycin and paclitaxel.

Case Studies

A comprehensive study investigated the activity of TAK-960 against colorectal cancer models, revealing:

- Efficacy Across Models : TAK-960 demonstrated robust anti-proliferative activity in both KRAS wild-type and mutant models.

- Combination Therapy Potential : When combined with standard chemotherapy agents like cetuximab or irinotecan, TAK-960 showed additive antitumor effects.

Properties

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.